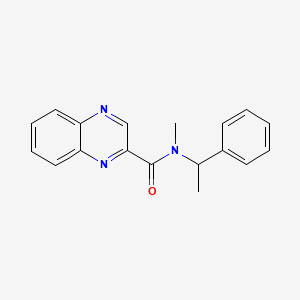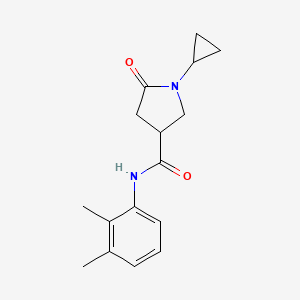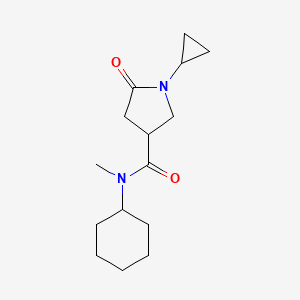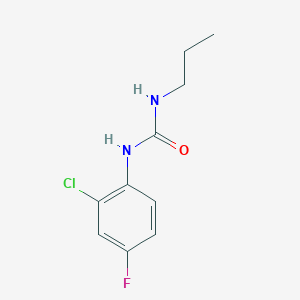
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means it can increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels may have therapeutic benefits for a variety of neurological and psychiatric conditions.
作用機序
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound-115 can increase the levels of GABA in the brain, which can have a calming effect on brain activity.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have several biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels can have a calming effect on brain activity. This can lead to reduced anxiety, improved sleep, and a reduction in seizure activity.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 in lab experiments is that it is a selective inhibitor of GABA aminotransferase, meaning it specifically targets this enzyme and does not affect other enzymes or neurotransmitters in the brain. This can make it a useful tool for studying the role of GABA in various neurological and psychiatric conditions. One limitation of using this compound-115 in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115. One area of interest is its potential as a treatment for drug addiction. Further research is needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to investigate its efficacy in human subjects. Additionally, further research is needed to better understand the mechanisms underlying its anxiolytic effects, and to determine its potential as a treatment for anxiety disorders.
合成法
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with 2-bromoacetamide. Another method involves the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with chloroacetyl chloride and then with ammonia.
科学的研究の応用
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 has been studied for its potential therapeutic applications in several areas, including addiction, epilepsy, and anxiety disorders. In preclinical studies, this compound-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential as a treatment for drug addiction. This compound-115 has also been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for epilepsy. Additionally, this compound-115 has been shown to have anxiolytic effects in animal models of anxiety disorders.
特性
IUPAC Name |
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-7-9-16(10-8-11)12(2)14(17)15-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAMXZQUOLVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)